2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
2-Isopropylchroman-4-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a chroman-4-one core structure with an isopropyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2-isopropylphenol with ethyl acetoacetate under acidic conditions can yield 2-Isopropylchroman-4-one .
Industrial Production Methods
Industrial production of 2-Isopropylchroman-4-one may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Isopropylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the reagents used.
Scientific Research Applications
2-Isopropylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 2-Isopropylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the isopropyl group but shares the core structure.
2-Phenylchroman-4-one: Has a phenyl group instead of an isopropyl group.
Flavanone: Similar structure but with a different substitution pattern.
Uniqueness
2-Isopropylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
BJNYXTVPOFSPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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